molecular formula C9H6F3NO3 B3130559 1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone CAS No. 343564-13-6

1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone

Cat. No. B3130559
CAS RN: 343564-13-6
M. Wt: 233.14 g/mol
InChI Key: YIOQRLISURACLB-UHFFFAOYSA-N
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Description

“1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone” is a type of biochemical reagent that can be used for life science research . It is also related to the compound “4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine” which has an empirical formula of C11H11F3N2O3 .


Synthesis Analysis

The synthesis of this compound and its metabolites has been carried out and confirmed by HNMR analysis . The synthesis process involves the use of acceptable solvents without affecting the efficiency of the methods .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed and confirmed using various methods such as HNMR . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The compound undergoes extensive first-pass metabolism in the liver, producing several metabolites . One of the important metabolites in plasma is 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1), while the main metabolite in urine is 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3) .

Scientific Research Applications

Degradation and Environmental Impact

1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone, as a compound, has not been directly studied in the papers available. However, research on similar nitrophenol compounds provides insights into their degradation processes, environmental impacts, and potential applications. For example, the degradation processes of nitisinone, a compound with a nitrophenol moiety, were examined to understand its stability and degradation products under various conditions, which is crucial for assessing the environmental and medical implications of such compounds (Barchańska et al., 2019).

Atmospheric Chemistry of Nitrophenols

The atmospheric chemistry of nitrophenols, including their sources, transformations, and fate in the environment, has been reviewed. Nitrophenols can originate from various processes, including combustion and pesticide hydrolysis, and undergo atmospheric reactions that impact air quality and health (Harrison et al., 2005).

Lampricide Environmental Effects

The environmental fate and effects of 3-trifluoromethyl-4-nitrophenol (TFM), a compound structurally related to 1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone, have been investigated. TFM is used for controlling sea lamprey populations but is not persistent, minimizing long-term environmental risks (Hubert, 2003).

Catalytic Reduction Applications

The catalytic reduction of aromatic nitro compounds, including those with trifluoromethyl groups, into amines, isocyanates, and other valuable chemicals using carbon monoxide has been extensively studied. This process is significant for synthesizing industrially important compounds (Tafesh & Weiguny, 1996).

Wastewater Management

Innovative applications in wastewater management, such as the use of free nitrous acid (FNA) for improving sludge reduction and energy recovery, highlight the potential environmental applications of nitrophenol compounds (Duan et al., 2019).

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use this compound only outdoors or in a well-ventilated area and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

1-[4-nitro-3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO3/c1-5(14)6-2-3-8(13(15)16)7(4-6)9(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOQRLISURACLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-1-nitro-2-(trifluoromethyl)benzene (1.87 g, 6.93 mmol), tributyl(1-ethoxyvinyl)tin (3.00 g, 8.31 mmol), Pd(PPh3)4 (801 mg, 0.693 mmol), and LiCl (734 mg, 17.3 mmol) in 1,4-dioxane (50 ml) was heated to reflux for 7 hours. The mixture was filtered through a pad of Celite with ethyl acetate. The filtrate was washed with water (100 ml) and brine (100 ml), dried over MgSO4, and evaporated in vacuo. To the obtained residue were added 2N HCl (20 ml) and THF (60 ml). The mixture was stirred at room temperature for 1.5 hours. Saturated aqueous NaHCO3 (60 ml) was added and the aqueous layer was extracted with ethyl acetate (100 ml×2). The combined organic layer was dried over MgSO4, and evaporated in vacuo. The resulting residue was chromatographed over silica gel with hexane/ethyl acetate (3:1) to give 1.51 g (94%) of the title compound as a white solid.
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
734 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
801 mg
Type
catalyst
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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